molecular formula C9H9N3 B1631438 5-Phenyl-1H-imidazol-2-amine CAS No. 6775-40-2

5-Phenyl-1H-imidazol-2-amine

Cat. No.: B1631438
CAS No.: 6775-40-2
M. Wt: 159.19 g/mol
InChI Key: NODFMZCEEBQXME-UHFFFAOYSA-N
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Description

5-Phenyl-1H-imidazol-2-amine is a chemical compound with the CAS Number: 6775-40-2 . It has a molecular weight of 159.19 . The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .


Synthesis Analysis

The synthesis of imidazole compounds, including this compound, has been a topic of interest in recent research . One method involves the cyclization of amido-nitriles, which is promoted by a nickel catalyst . This reaction proceeds via proto-demetallation, tautomerization, and dehydrative cyclization .


Molecular Structure Analysis

The molecular structure of this compound consists of three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It is also known as 1, 3-diazole . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical and Chemical Properties Analysis

This compound is a white or colorless solid that is highly soluble in water and other polar solvents . It has a density of 1.2±0.1 g/cm3 and a boiling point of 421.3±38.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Analysis

  • Synthesis Pathways : A synthetic route for a similar compound, 1-methyl-4-phenyl-1H-imidazol-2-amine, has been developed, involving cyclization, hydrolysis, and methylation. This highlights the compound's role in pharmaceutical intermediates and the exploration of novel chemical entities (Zhou et al., 2018).

  • Chemical Synthesis and Structural Analysis : A study on the synthesis of 4-(1H-benzo[d]imidazole-2-yl)-1-phenyl-1H-1,2,3-triazole-5-amine, which is structurally related to 5-Phenyl-1H-imidazol-2-amine, reveals insights into the electronic and spatial structure of these molecules. This research is crucial for understanding the properties and potential applications of this compound (Ivachtchenko et al., 2019).

Pharmaceutical and Biological Applications

  • Antibacterial Applications : Research on pyrazole and pyrazolopyrimidine derivatives, which are chemically related to this compound, indicates significant antibacterial activity. This suggests potential applications of this compound in the development of new antibacterial agents (Rahmouni et al., 2014).

  • Photocatalytic Properties : A study on metal-organic frameworks based on a related compound, tris(4-(1H-imidazol-1-yl)phenyl)amine, shows interesting photocatalytic properties. This research provides insights into the potential use of this compound in photocatalysis and material science (Fu et al., 2014).

Materials Science and Chemistry

  • Electrochromic Properties : Research into the influence of hydrogen bonding on electrochromic properties of conducting polymers, involving compounds similar to this compound, can provide insights into the material's applications in electronic devices and sensors (Akpinar et al., 2012).

  • Luminescent Properties : Studies on luminescent properties of metal-organic frameworks involving similar compounds can inform the potential use of this compound in the development of new luminescent materials (Fu et al., 2014).

Safety and Hazards

The safety data sheet for 5-Phenyl-1H-imidazol-2-amine indicates that it may be harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

Imidazole compounds, including 5-Phenyl-1H-imidazol-2-amine, are being explored for their potential in a variety of applications, from pharmaceuticals and agrochemicals to dyes for solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Properties

IUPAC Name

5-phenyl-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODFMZCEEBQXME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508432
Record name 5-Phenyl-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6775-40-2
Record name 5-Phenyl-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenyl-1H-imidazol-2-amine (0.5 H2SO4)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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